molecular formula C10H9NO3 B1423243 7-Methyl-4-methoxy isatin CAS No. 1082041-40-4

7-Methyl-4-methoxy isatin

Cat. No.: B1423243
CAS No.: 1082041-40-4
M. Wt: 191.18 g/mol
InChI Key: VLMDFNAYKFPQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-4-methoxy isatin is a derivative of isatin, a versatile indole-based compound known for its wide range of applications in organic synthesis and medicinal chemistry. Isatin and its derivatives have been extensively studied due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-methoxy isatin typically involves the introduction of methyl and methoxy groups to the isatin core. One common method is the reaction of isatin with methyl iodide and sodium methoxide under reflux conditions. This reaction results in the substitution of hydrogen atoms on the isatin ring with methyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4-methoxy isatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Methyl-4-methoxy isatin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-4-methoxy isatin stands out due to its unique substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and methoxy groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

4-methoxy-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMDFNAYKFPQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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